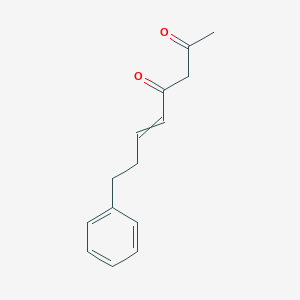
8-Phenyl-5-octene-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Phenyl-5-octene-2,4-dione is an organic compound characterized by its unique structure, which includes a phenyl group attached to an octene chain with two ketone functionalities. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Phenyl-5-octene-2,4-dione typically involves the following steps:
Aldol Condensation: The initial step often involves an aldol condensation reaction between benzaldehyde and a suitable ketone, such as acetone, under basic conditions to form an intermediate.
Dehydration: The intermediate undergoes dehydration to form an α,β-unsaturated ketone.
Chain Extension: The unsaturated ketone is then subjected to a chain extension reaction, such as a Wittig reaction, to introduce the octene chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation followed by continuous dehydration and chain extension processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
8-Phenyl-5-octene-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl group or the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols or diols.
Substitution: Halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
8-Phenyl-5-octene-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-Phenyl-5-octene-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s reactivity is influenced by the presence of the phenyl group and the conjugated double bond, which can participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
8-Phenyl-5-octene-2-one: Similar structure but with only one ketone group.
8-Phenyl-5-octene-2,4-diol: Similar structure but with hydroxyl groups instead of ketones.
8-Phenyl-5-octene-2,4-dinitrile: Similar structure but with nitrile groups instead of ketones.
Uniqueness
8-Phenyl-5-octene-2,4-dione is unique due to the presence of two ketone functionalities, which impart distinct reactivity and potential applications compared to its analogs. The combination of the phenyl group and the conjugated double bond further enhances its chemical versatility and biological activity.
Propiedades
Número CAS |
100330-51-6 |
|---|---|
Fórmula molecular |
C14H16O2 |
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
8-phenyloct-5-ene-2,4-dione |
InChI |
InChI=1S/C14H16O2/c1-12(15)11-14(16)10-6-5-9-13-7-3-2-4-8-13/h2-4,6-8,10H,5,9,11H2,1H3 |
Clave InChI |
JSLBZVJZGARKRN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)C=CCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Butyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B14336723.png)
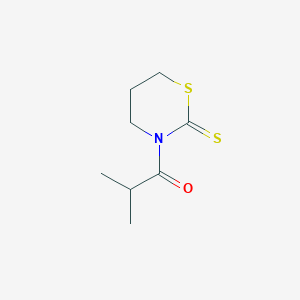
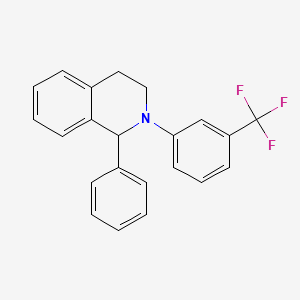
![(3S)-2-chloro-5-diazo-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,8-dihydroxy-7-methyl-2-(3-methylbut-2-enyl)naphthalene-1,4,6-trione](/img/structure/B14336753.png)
![[(2-Nitroethenyl)sulfanyl]benzene](/img/structure/B14336771.png)
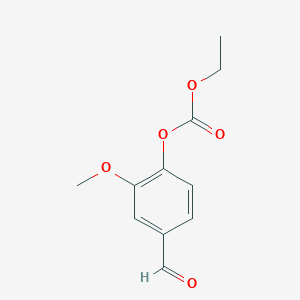
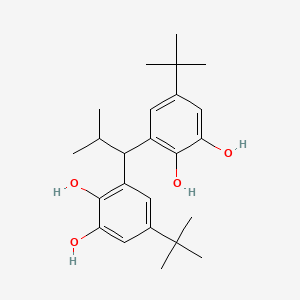
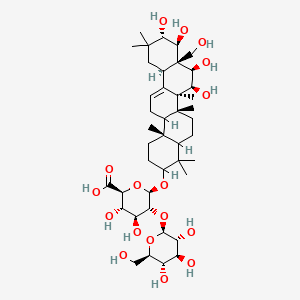
![Carbamic acid, [3-(nonyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14336804.png)
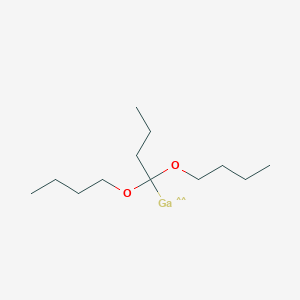
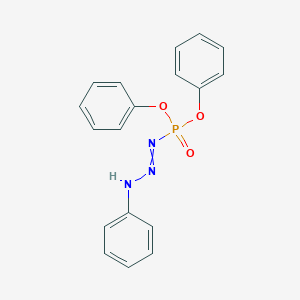
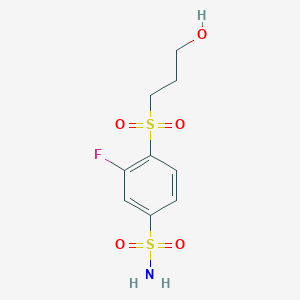

![2-[2-(2-Nitrophenyl)phenyl]acetamide](/img/structure/B14336835.png)
